molecular formula C6H3Br2NO2 B110544 1,4-Dibromo-2-nitrobenzene CAS No. 3460-18-2

1,4-Dibromo-2-nitrobenzene

Cat. No. B110544
CAS RN: 3460-18-2
M. Wt: 280.9 g/mol
InChI Key: WRGKKASJBOREMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated nitroaromatic compounds can be inferred from the methods described in the papers. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene via the Williamson Reaction suggests that brominated nitrobenzenes can be prepared from related phenols and bromoalkanes . Similarly, the preparation of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with a nitroso compound and oxidation, indicating a multi-step synthetic route for brominated nitro compounds .

Molecular Structure Analysis

The molecular structure of brominated nitro compounds can be complex and diverse. For example, the structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene determined by X-ray crystallography shows a monoclinic space group, which could be similar to the structure of 1,4-Dibromo-2-nitrobenzene . The crystal structures of various dialkoxy ethynylnitrobenzenes also demonstrate the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

The reactivity of nitrobenzenes in photochemical reactions is highlighted in the papers. For example, nitrobenzenes react efficiently with hydrobromic acid upon irradiation to yield tribromoanilines, suggesting that 1,4-Dibromo-2-nitrobenzene may also participate in similar photochemical reactions . The study of intramolecular hydrogen abstraction in an aromatic nitro compound upon UV irradiation provides further insight into the photochemical behavior of nitroaromatics .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrobenzenes can be deduced from the properties of similar compounds. For instance, the high yield synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and its characterization by various spectroscopic techniques suggests that 1,4-Dibromo-2-nitrobenzene could also be characterized using NMR, MS, and FT-IR . The nickel(II) dibromide complexes of certain benzenamines exhibit high activity for ethylene polymerization, indicating that brominated nitro compounds may also have catalytic properties .

Scientific Research Applications

1. Use in Ultrasound-Assisted Organic Synthesis

1,4-Dibromo-2-nitrobenzene is utilized in the ultrasound-assisted synthesis of nitro aromatic ethers. A study by Harikumar & Rajendran (2014) found that using a multi-site phase-transfer catalyst under ultrasonic conditions significantly enhances the reaction rate compared to traditional methods.

2. Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, Zhai Guang-xin (2006) described its role in the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia. The effects of reaction temperature, solvent, time, and proportion were investigated in this process (Zhai Guang-xin, 2006).

3. Investigating Electron Attachment in Nitrobenzene Derivatives

The compound is also studied in the context of electron attachment in nitrobenzene derivatives. Research by Asfandiarov et al. (2007) explored the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-Dibromo-2-nitrobenzene, using techniques like electron transmission spectroscopy (Asfandiarov et al., 2007).

4. Role in Luminescent Sensing

This chemical plays a part in the development of luminescent sensors. A study by Xu et al. (2020) described a zinc-based metal–organic framework involving nitrobenzene derivatives for the sensitive detection of various substances in water and ethanol (Xu et al., 2020).

5. In Synthesis of Unsymmetrically Substituted p-terphenyls

The compound is used in the one-pot synthesis of unsymmetrically substituted p-terphenyls. Kazi, Campi, and Hearn (2018) developed a method for regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with arylboronic acids (Kazi, Campi, & Hearn, 2018).

6. In One-Pot Pyrrole Synthesis

It is also significant in the one-pot pyrrole synthesis from nitrobenzenes and 1,4-diketones, as shown in research by Lee and Kim (2013), where they achieved moderate to excellent yields of corresponding pyrroles (Lee & Kim, 2013).

7. In Environmental Studies

1,4-Dibromo-2-nitrobenzene is studied in environmental contexts, like in the research on electrochemical reduction of nitrobenzene derivatives in room temperature ionic liquids (Silvester et al., 2006) and its reduction in synthetic wastewater (Mantha et al., 2001).

Safety And Hazards

1,4-Dibromo-2-nitrobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dibromo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKKASJBOREMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188172
Record name 1,4-Dibromo-2-nitrobenzene
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Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Dibromo-2-nitrobenzene

CAS RN

3460-18-2
Record name 2,5-Dibromonitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (25 g) was dissolved in concentrated sulfuric acid (30 ml). Thereto was added dropwise under ice cooling a mixed solution of concentrated sulfuric acid (30 ml)/nitric acid (8.9 ml). After 14 hours at room temperature, the reaction mixture was poured into ice water, was mixed with potassium carbonate and was extracted with ethyl acetate. The extract was washed successively with an aqueous solution of potassium bicarbonate and an aqueous saturated solution of sodium chloride, was dried (anhydrous magnesium sulfate) and was then concentrated. The residue was subjected to purification using silica gel column chromatography (hexane) to obtain 1,4-dibromo-2-nitrobenzene (13.3 g) as light yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
SA Kazi, EM Campi, MTW Hearn - Tetrahedron, 2018 - Elsevier
A synthetic procedure has been developed to enable the sequential regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with a variety of arylboronic acids. …
Number of citations: 15 www.sciencedirect.com
L Maaskant - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… The reactions of hydrazine and methylhydrazine on 1 : 4-dibromo2-nitrobenzene took a similar course, 6-bromobenzazimidole being obtained with hydrazine, while a- (4-bromo-2-…
Number of citations: 7 onlinelibrary.wiley.com
HH Huang, SC Ng - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
The Molar Kerr constants and dipole moments, measured at infinite dilution in benzene, of the polar substances 1,4-dibromo-2-nitrobenzene, 1,3,5-tribromo-2-nitrobenzene, 1,3,5-…
Number of citations: 8 pubs.rsc.org
B Vis - Recueil des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
… The reaction between methylhydrazine and 1 : 4-dibromo-2nitrobenzene had also been investigated already by M aa s k ant 10). The preparation and properties of a few more …
Number of citations: 3 onlinelibrary.wiley.com
SA Kazi, EM Campi, MTW Hearn - Green Chemistry Letters and …, 2019 - Taylor & Francis
Synthetic procedures, based on integrated flow chemical methods, have been developed for the sequential chemo-selective Suzuki–Miyaura cross-coupling of 1,4-dibromo-2-…
Number of citations: 1 www.tandfonline.com
IT Barnish, MS Gibson - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Treatment of substituted N-α-bromoarylidene-N′-o-nitrophenylhydrazines with triethylamine leads to the corresponding 1-aroyloxybenzotriazole; in certain circumstances hydrolysis …
Number of citations: 6 pubs.rsc.org
JF Bunnett, MM Rauhut, D Knutson… - Journal of the American …, 1954 - ACS Publications
Experiments with deuterium compounds show that in the reaction of l-chloro-4-nitrobenzene with ethanolic potassium cyanide to form m-chlorobenzoic acid, and in the transformation of …
Number of citations: 20 pubs.acs.org
AE Schouten - Recueil des Travaux Chimiques des Pays‐Bas, 1937 - Wiley Online Library
… mp 86O, was prepared from 1 : 4dibromo-2-nitrobenzene and sodium methylate. This was nitrated to 4-bromo-2 : 6-dinitroanisole 32). mp 83', which gave 1 : 2-bis- (4bromo-2 : 6-…
Number of citations: 12 onlinelibrary.wiley.com
JF Corbett, PF Holt - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
suggested that the minor product was the 3-isomer. We find that the minor isomer is in fact 4-nitrobenzo [c] cinnoline.* The bromination of benzo [c] cinnoline has therefore been studied …
Number of citations: 12 pubs.rsc.org
F Chen, D Bai, X Wang, Y He - Inorganic Chemistry Frontiers, 2017 - pubs.rsc.org
Investigation of the effect of functional groups on gas adsorption in a MOF of a given structure is undoubtedly very important because it facilitates targeting porous MOFs with enhanced …
Number of citations: 41 pubs.rsc.org

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